Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester

Description

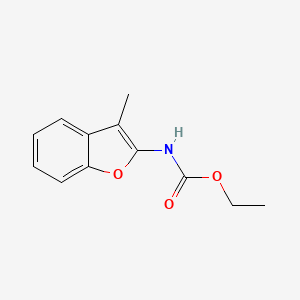

Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester (CAS: Not explicitly provided; structural formula: C₁₂H₁₃NO₃) is a synthetic carbamate derivative featuring a benzofuran core substituted with a methyl group at the 3-position and an ethyl carbamate group at the 2-position. The benzofuran moiety is a bicyclic aromatic system known for its presence in bioactive molecules, influencing pharmacokinetics and receptor interactions. Ethyl carbamates, in general, are esters of carbamic acid with diverse pharmacological and industrial applications .

Properties

CAS No. |

61307-27-5 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl N-(3-methyl-1-benzofuran-2-yl)carbamate |

InChI |

InChI=1S/C12H13NO3/c1-3-15-12(14)13-11-8(2)9-6-4-5-7-10(9)16-11/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

VWXYFEMSPWGYLE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=C(C2=CC=CC=C2O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-methylbenzofuran-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methylbenzofuran with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate linkage.

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This method allows for high purity of the product through simple filtration.

Industrial Production Methods

Industrial production of ethyl (3-methylbenzofuran-2-yl)carbamate often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts, such as indium triflate, can further improve the sustainability of the production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated benzofuran derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzofuran carbamates.

Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure : The compound features a carbamate functional group attached to a benzofuran ring system. This structure is crucial for its biological activity and interaction with various biological targets.

Synthesis Methods : The synthesis of carbamic acid esters like (3-methyl-2-benzofuranyl)-ethyl ester can be achieved through several methods:

- Reaction with Amine and Carbon Dioxide : This involves the reaction of an amine with carbon dioxide in the presence of an alkoxide or silane catalyst under controlled conditions.

- Hydrolysis : Carbamic acid esters undergo hydrolysis in the presence of water, leading to the formation of the corresponding amine and carbon dioxide, catalyzed by enzymes such as esterases.

Pharmaceutical Applications

Carbamic acid derivatives are widely researched for their potential as pharmaceuticals due to their ability to modify biological activity. Key applications include:

- Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals targeting neurological disorders and infections. Its specific structure may provide advantages in developing targeted therapies.

- Biological Activity : Research indicates that modifications in the benzofuran moiety can significantly alter bioactivity and interaction with target proteins. For instance, derivatives have shown antitumor activity and antimicrobial properties.

Agricultural Applications

In agriculture, carbamic acid esters are explored for their role as pesticides and herbicides:

- Pesticidal Activity : Compounds similar to carbamic acid, (3-methyl-2-benzofuranyl)-ethyl ester have been studied for their effects on pest control. The compound's ability to inhibit acetylcholinesterase makes it a candidate for developing effective insecticides.

- Environmental Impact Studies : Research has been conducted on the environmental persistence and toxicity of carbamate pesticides, emphasizing the need for safety evaluations before widespread use.

Case Studies

Several studies highlight the applications and effects of carbamic acid derivatives:

- Antitumor Activity Study : A study demonstrated that certain benzofuran derivatives exhibited significant antitumor activity against various cancer cell lines. The research emphasized the importance of structural modifications in enhancing therapeutic efficacy.

- Pesticide Toxicity Assessment : Research on carbofuran (a related compound) indicated significant toxicity to non-target organisms, prompting investigations into safer alternatives within the carbamate class.

Mechanism of Action

The mechanism of action of ethyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . Additionally, it can form adducts with DNA, leading to potential mutagenic and carcinogenic effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Carbamates

Key Observations :

- Benzofuran vs.

- Substituent Effects : The 3-methyl group on benzofuran may enhance metabolic stability compared to halogenated analogs (e.g., 5-bromo derivative in ).

Pharmacological Activity

- Physostigmine-Like Action : Ethyl carbamates generally exhibit weaker activity than methyl or dimethyl analogues (e.g., methylphenyl-carbamic ester shows strong intestinal peristalsis stimulation) . The benzofuran moiety in the target compound may compensate for this weakness by improving binding affinity to cholinesterases.

- Neuroactive Potential: Compounds like SoRI-2827 (pyridine-based ethyl carbamate) act as partial inhibitors of biogenic amine transporters, suggesting the target compound could share similar mechanisms due to its aromatic-electronic profile .

Tables and Figures :

- Table 1 summarizes structural and functional differences.

- Supplementary Data : Include synthetic pathways (adapted from ) and metabolic pathways (contrasting ethyl carbamate ).

References : Diverse sources, including pharmacological studies (), toxicity reports (), and synthetic methodologies (), ensure a comprehensive analysis.

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, ethyl ester is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The compound features a carbamate functional group linked to a benzofuran moiety , which is significant for its biological activity. The structure can be represented as follows:

This unique combination may contribute to its potential pharmacological properties, making it an interesting subject for research.

The biological activity of carbamic acid derivatives often involves interaction with specific enzymes or receptors. The mechanisms include:

- Enzyme Inhibition : Carbamates can inhibit enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is relevant in both therapeutic contexts and toxicity scenarios.

- Antimicrobial Activity : Some studies indicate that carbamate derivatives exhibit antimicrobial properties, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antimicrobial Properties

Research has shown that carbamic acid derivatives possess varying degrees of antimicrobial activity. For instance, compounds similar to (3-methyl-2-benzofuranyl)-ethyl ester have demonstrated effectiveness against various bacterial strains and fungi. The presence of the benzofuran ring enhances this activity due to its ability to interact with microbial targets.

Neurotoxicity and Enzyme Inhibition

Several studies have focused on the neurotoxic effects associated with carbamate compounds. The inhibition of AChE is a critical pathway through which these compounds exert their effects. For example:

- Inhibition Potency : Some derivatives have shown IC50 values indicating strong inhibition of AChE, which can lead to neurotoxic outcomes if not managed properly .

- Selectivity : Certain compounds exhibit selectivity towards butyrylcholinesterase (BChE) over AChE, suggesting potential therapeutic applications in conditions like Alzheimer's disease where selective inhibition may be beneficial .

Case Studies

- Neurotoxicity Assessment : A study evaluated the effects of various carbamate derivatives on rat models, measuring the impact on AChE activity in brain tissues. Results indicated significant inhibition at low doses, correlating with observed behavioral changes in treated animals .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of (3-methyl-2-benzofuranyl)-ethyl ester against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparative Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Notable Features |

|---|---|---|---|

| Carbamic acid, (3-methyl-2-benzofuranyl)-ethyl ester | AChE Inhibition | 38.98 | Strong inhibitor compared to controls |

| Benzyl Carbamate | Antimicrobial | 100 | Lower efficacy than benzofuran derivatives |

| 5-Methylbenzofuran | Anticancer | 50 | Potential anti-cancer properties |

This table summarizes key findings regarding the biological activities associated with various carbamate compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.